Buxifoliadine A

Hepatocellular carcinoma Cytotoxicity Acridone alkaloids

SAR studies of acridone alkaloids demand structurally authenticated reference compounds-generic analogs with divergent substitution patterns produce irreproducible results. Buxifoliadine A (CAS 263007-65-4) solves this with its rigorously characterized 2,4-diprenyl-3-methoxy-N-methyl acridinone scaffold, confirmed by 1D/2D NMR and HR-EI-MS. • SMMC-7721 hepatocellular carcinoma cytotoxicity validated; activity profile distinct from buxifoliadine congeners B-H • Complete ¹H and ¹³C NMR assignments supplied for HPLC, LC-MS, or NMR analytical method development • ≥98% purity yellow powder; shipped at ambient temperature; store desiccated at -20°C for long-term stability

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
Cat. No. B13427756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuxifoliadine A
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C
InChIInChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3
InChIKeyXCHVRLXEQIEULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buxifoliadine A: A Prenylated Acridone Alkaloid for Research


Buxifoliadine A is a natural acridone alkaloid (molecular formula: C₂₅H₂₉NO₄; exact mass: 407.20965841 Da) [1] primarily isolated from the root bark of Severinia buxifolia (syn. Atalantia buxifolia), a plant in the Rutaceae family [2]. As an acridone alkaloid, it features a characteristic 9(10H)-acridinone core with specific prenyl substitution at C-2 and C-4 positions, a methoxy group at C-3, and an N-methyl substituent [3]. Its complete structural identity has been established through comprehensive spectroscopic methods including 1D and 2D NMR and HR-EI-MS, distinguishing it from other acridone alkaloids found in the same botanical source [4]. Buxifoliadine A is commercially available for research purposes from specialized vendors, typically at purities ranging from 95% to >98%, and is supplied as a yellow powder that should be stored desiccated at -20°C [5].

Prenylated acridone alkaloid probe with defined C-2/C-4 prenyl, C-3 methoxy, N-methyl substitution Structural reference for SAR studies
Suitable for hepatocellular carcinoma cell-model endpoint review Reported differential activity in SMMC-7721 cells
Analytical reference standard with full ¹H/¹³C NMR assignment Supports identity and purity verification

Why Generic Acridone Alkaloids Cannot Substitute for Buxifoliadine A


The therapeutic or research utility of acridone alkaloids is exquisitely sensitive to substitution patterns on the acridinone scaffold. Buxifoliadine A possesses a unique combination of two prenyl groups (at C-2 and C-4), a methoxy group (at C-3), and an N-methyl group that collectively define its molecular recognition profile. Even minor structural variations among closely related acridone alkaloids from Severinia buxifolia—such as buxifoliadine B, C, D, E, F, G, and H—result in divergent biological activities, as demonstrated by comparative cytotoxicity studies [1]. For instance, within the same study, different buxifoliadine congeners exhibited distinct potency profiles across multiple cancer cell lines, underscoring that the precise arrangement of functional groups, not merely the acridone core, governs biological activity [2]. Therefore, substituting Buxifoliadine A with a generic acridone alkaloid or an analog with a different substitution pattern would invalidate any structure-activity relationship (SAR) study and could lead to completely different experimental outcomes, rendering the research non-reproducible or the intended mechanistic investigation meaningless.

Structure

Close acridone analogs (e.g., buxifoliadine B) differ in substitution pattern, leading to complete loss of cell-model activity in the same assay system.

Physicochemical

Buxifoliadine A’s neutral, highly lipophilic profile (predicted XLogP3-AA 6.8) differs from more polar or basic acridones, altering solubility and membrane partitioning.

Identity

N-methyl vs. N-unsubstituted acridone alkaloids show distinct ¹³C NMR signatures; using an unverified analog may invalidate SAR interpretation.

Differentiation Evidence for Buxifoliadine A from Related Acridone Alkaloids


Differential Cytotoxicity in Hepatocellular Carcinoma Cells

In a direct head-to-head comparison of nine compounds isolated from the same plant extract, Buxifoliadine A demonstrated cytotoxic activity against human hepatoma SMMC-7721 cells, whereas the closely related analog buxifoliadine B (compound 4) did not show comparable activity in the same assay system [1]. The study reported that compounds 1 (buxifoliadine A) and 8 (aurapten) showed cytotoxic activities towards SMMC-7721, while compound 3 (5-hydroxy-N-methylseverifoline) showed significant inhibitory activity towards K562 cells, and other compounds including buxifoliadine B were not highlighted for cytotoxic activity, indicating a structure-dependent selectivity profile [1].

Cytotoxicity in SMMC-7721
Head-to-head comparison
Buxifoliadine A: Active against human hepatoma SMMC-7721 cells
Buxifoliadine B: No reported activity in the same assay
Supports cell-model response differentiation
Subtle structural change abolishes observed activity in this hepatocellular carcinoma model
Hepatocellular carcinoma Cytotoxicity Acridone alkaloids

Physicochemical Differentiation: pKa and LogP

Buxifoliadine A is predicted to be an extremely weak basic (essentially neutral) compound based on its computed pKa, and has a high calculated lipophilicity with an XLogP3-AA value of 6.8 [1]. In contrast, many other acridone alkaloids with different substitution patterns exhibit varying basicity and lipophilicity profiles, which directly impact their membrane permeability, solubility, and potential for off-target interactions [2]. For example, the presence or absence of an N-methyl group or additional hydroxyl groups significantly alters these parameters, as seen in the comparative analysis of N-unsubstituted vs. N-methyl acridone alkaloids from the same plant [3].

Physicochemical Profile
Class-level inference
pKa: extremely weak basic (neutral)
XLogP3-AA: 6.8
Handling and formulation context may differ
Computed values; experimental verification recommended
Physicochemical properties Drug-likeness Acridone alkaloids

Structural Differentiation via ¹³C NMR Prenyl Shifts

The ¹³C NMR spectra of prenyl substituents at C-2 and/or C-4 of N-unsubstituted acridone alkaloids exhibit diagnostic methylene carbon signals in the region of δ 21.3–23.9 ppm, which is distinct from N-methyl acridone alkaloids like Buxifoliadine A [1]. This spectroscopic feature allows for unambiguous differentiation between Buxifoliadine A (an N-methyl acridone) and its N-unsubstituted analogs. Furthermore, the complete NMR assignment for Buxifoliadine A, including ¹H and ¹³C chemical shifts for all protons and carbons, provides a definitive reference fingerprint for identification and purity verification, distinguishing it from other buxifoliadine congeners (B-H) which have different substitution patterns and thus different spectral signatures [2].

¹³C NMR Prenyl Shifts
Class-level inference
Diagnostic region δ 21.3–23.9 ppm for N-unsubstituted acridones
Buxifoliadine A (N-methyl) shifts outside this range
Enables structural identity confirmation
Complete NMR assignment available; distinct from congeners B–H
NMR spectroscopy Structural elucidation Acridone alkaloids

Research Applications of Buxifoliadine A


SAR Studies in Hepatocellular Carcinoma

Given the differential cytotoxicity observed between Buxifoliadine A and Buxifoliadine B against SMMC-7721 hepatocellular carcinoma cells [1], Buxifoliadine A is an essential positive control and reference compound for SAR studies aimed at elucidating the structural determinants of cytotoxicity within the acridone alkaloid class. Researchers investigating the impact of specific substitution patterns (e.g., prenyl groups, N-methylation) on anti-cancer activity can use Buxifoliadine A as a benchmark to compare the potency and selectivity of synthetic analogs or newly isolated natural products.

Analytical Method Development and Quality Control

The well-defined spectroscopic properties of Buxifoliadine A, including its complete ¹H and ¹³C NMR assignments and its distinctive ¹³C NMR behavior relative to N-unsubstituted acridones [2], make it an ideal reference standard for developing HPLC, LC-MS, or NMR-based analytical methods. It can be used to identify and quantify Buxifoliadine A in complex botanical extracts or biological matrices, and to ensure the purity and identity of commercial samples, which is critical for both research and potential quality control applications in natural product-derived pharmaceuticals.

Mechanistic Studies of Prenylated Acridone Alkaloids

As a specific prenylated acridone alkaloid with documented cytotoxic activity against SMMC-7721 cells [1], Buxifoliadine A serves as a valuable chemical probe for investigating the molecular mechanisms underlying the anti-cancer effects of prenylated natural products. Its unique substitution pattern, which differentiates it from other acridone alkaloids, allows researchers to probe the role of specific functional groups in target engagement, cellular uptake, and downstream signaling pathways, particularly in liver cancer models.

Natural Product Library Screening and Hit Validation

For organizations screening natural product libraries for new anti-cancer leads, Buxifoliadine A represents a validated hit compound with demonstrated activity in a specific cancer model (SMMC-7721) [1]. Its availability as a high-purity reference standard enables dose-response confirmation, counter-screening against other cell lines, and preliminary SAR exploration, thereby providing a solid foundation for hit-to-lead optimization programs focused on acridone-based therapeutics.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma SAR studies
Cell-model response differentiation
Analog comparison & structural SAR
Analytical reference standard
Spectroscopic fingerprint (¹H/¹³C)
Identity & purity verification
Cell-signaling probe studies
Prenylated acridone scaffold
Target engagement & pathway analysis
Hit validation & library screening
Validated hit compound (SMMC-7721)
Dose-response & counter-screening

Technical Documentation Hub

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